molecular formula C37H48ClN7O4S3 B12632733 N-[2-[2-[[3-ethyl-5-(3-methyl-1,3-benzothiazol-2-ylidene)-4-oxo-1,3-thiazolidin-2-ylidene]methyl]pyridin-1-ium-1-yl]ethyl]-6-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]hexanamide;chloride

N-[2-[2-[[3-ethyl-5-(3-methyl-1,3-benzothiazol-2-ylidene)-4-oxo-1,3-thiazolidin-2-ylidene]methyl]pyridin-1-ium-1-yl]ethyl]-6-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]hexanamide;chloride

Cat. No.: B12632733
M. Wt: 786.5 g/mol
InChI Key: ZPSTUDOVWNUXKS-UHFFFAOYSA-N
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Description

The compound “N-[2-[2-[[3-ethyl-5-(3-methyl-1,3-benzothiazol-2-ylidene)-4-oxo-1,3-thiazolidin-2-ylidene]methyl]pyridin-1-ium-1-yl]ethyl]-6-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]hexanamide;chloride” is a complex organic molecule with potential applications in various fields such as chemistry, biology, medicine, and industry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, including the formation of various intermediate compounds. Each step requires specific reaction conditions such as temperature, pressure, and pH. Common reagents used in the synthesis may include organic solvents, acids, bases, and catalysts.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as crystallization, distillation, and chromatography may be employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions may alter the functional groups present in the molecule, leading to the formation of different products.

Common Reagents and Conditions

Common reagents used in these reactions may include oxidizing agents, reducing agents, and nucleophiles. Reaction conditions such as temperature, solvent, and catalyst play a crucial role in determining the outcome of the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of ketones or aldehydes, while reduction may result in the formation of alcohols or amines.

Scientific Research Applications

The compound has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent or catalyst in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic effects and mechanisms of action.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of the compound involves its interaction with specific molecular targets and pathways. These interactions may lead to various biological effects, such as inhibition of enzymes, modulation of receptor activity, or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Similar compounds may include other benzothiazole derivatives, thiazolidinones, and pyridinium salts. These compounds share structural similarities and may exhibit similar chemical and biological properties.

Uniqueness

The uniqueness of the compound lies in its specific combination of functional groups and structural features, which may confer distinct chemical reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C37H48ClN7O4S3

Molecular Weight

786.5 g/mol

IUPAC Name

N-[2-[2-[[3-ethyl-5-(3-methyl-1,3-benzothiazol-2-ylidene)-4-oxo-1,3-thiazolidin-2-ylidene]methyl]pyridin-1-ium-1-yl]ethyl]-6-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]hexanamide;chloride

InChI

InChI=1S/C37H47N7O4S3.ClH/c1-3-44-32(51-34(35(44)47)36-42(2)27-14-6-7-15-28(27)50-36)23-25-13-10-12-21-43(25)22-20-39-31(46)17-5-4-11-19-38-30(45)18-9-8-16-29-33-26(24-49-29)40-37(48)41-33;/h6-7,10,12-15,21,23,26,29,33H,3-5,8-9,11,16-20,22,24H2,1-2H3,(H3-,38,39,40,41,45,46,48);1H

InChI Key

ZPSTUDOVWNUXKS-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=CC2=CC=CC=[N+]2CCNC(=O)CCCCCNC(=O)CCCCC3C4C(CS3)NC(=O)N4)SC(=C5N(C6=CC=CC=C6S5)C)C1=O.[Cl-]

Origin of Product

United States

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